![molecular formula C8H9NO3 B1485910 Methyl (1-oxidopyridin-3-yl)acetate CAS No. 2068782-90-9](/img/structure/B1485910.png)
Methyl (1-oxidopyridin-3-yl)acetate
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. This could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting and boiling points, solubility, density, and refractive index. It could also include studying its spectral properties, like its UV/Vis, IR, and NMR spectra .Scientific Research Applications
1. Biomedical Imaging Applications
Methyl (1-oxidopyridin-3-yl)acetate and related compounds have been explored in the field of biomedical imaging. A study reported the synthesis of a cyclen-based ligand containing acetate and methylpyridine N-oxide arms for stable complexation of lanthanide(III) ions. This complex was found to be potentially useful in optical imaging (OI) and MRI due to its relaxometric properties and the ability to sensitize a range of Ln(III) ions emitting in both the visible and NIR spectral regions (Martins et al., 2014).
2. Organic Chemistry and Synthesis
In organic chemistry, methyl (1-oxidopyridin-3-yl)acetate analogs have been utilized in various syntheses. For instance, pyridine-N-oxide analogs of DOTA and their gadolinium(III) complexes, which are important in medical imaging, have been synthesized with these compounds (Polášek et al., 2009). Additionally, methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal has been identified as a new building block for constructing pyrazolo[4,3-c]pyridines, indicating its utility in heterocyclic chemistry (Prezent et al., 2016).
3. Pharmaceutical Applications
In pharmaceutical research, compounds like methyl (1-oxidopyridin-3-yl)acetate have been involved in the synthesis of drug intermediates. An example includes the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard reaction, showcasing its role in the development of pharmaceutical intermediates (Min, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(1-oxidopyridin-1-ium-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(10)5-7-3-2-4-9(11)6-7/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXMHXALCKGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-oxidopyridin-3-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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